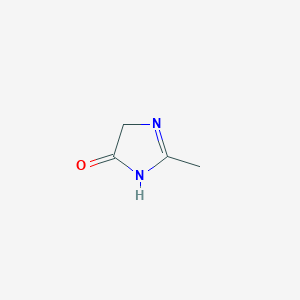![molecular formula C29H29N3O3 B13980968 2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID is a complex organic compound that features an imidazole ring, a trityl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the imidazole derivative. The trityl group is introduced to protect the imidazole nitrogen during subsequent reactions. The final step involves the coupling of the protected imidazole derivative with a propanoic acid derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The imidazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studies of enzyme function and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The trityl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Imidazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Trityl-protected imidazole derivatives: Compounds similar in structure but with different substituents on the imidazole ring or the trityl group.
Uniqueness
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID is unique due to its combination of a trityl-protected imidazole and a propanoic acid moiety. This structure allows for specific interactions and reactivity that are not observed in simpler imidazole derivatives.
Properties
Molecular Formula |
C29H29N3O3 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C29H29N3O3/c1-28(2,27(34)35)26(33)30-19-18-25-20-32(21-31-25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,18-19H2,1-2H3,(H,30,33)(H,34,35) |
InChI Key |
MPNINXGZUSZGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


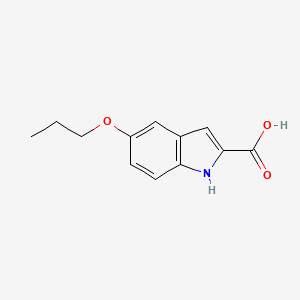
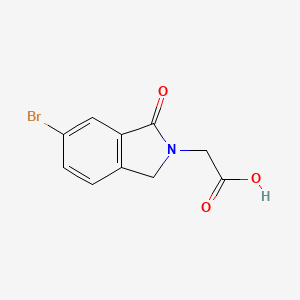
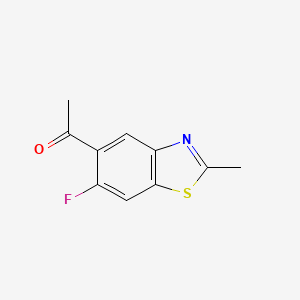
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

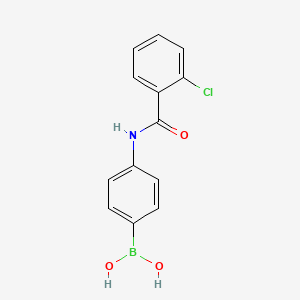

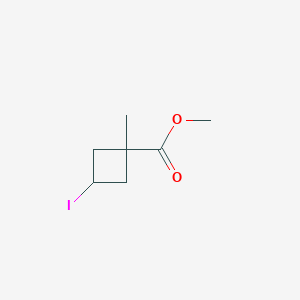
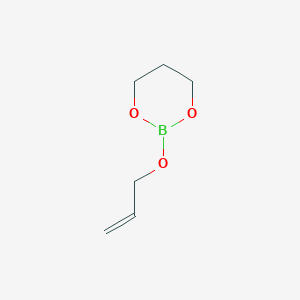
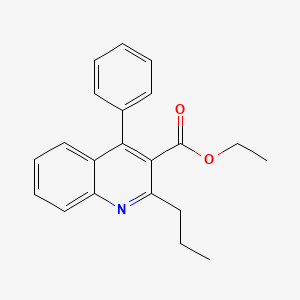

![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)
